molecular formula C19H27N3O3S B2742178 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one CAS No. 1119391-83-1

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B2742178
CAS No.: 1119391-83-1
M. Wt: 377.5
InChI Key: PLCIJTPCTXSHBI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one (CAS: 1119391-83-1) features a bicyclo[2.2.1]heptan-2-one core substituted with a 7,7-dimethyl group and a sulfonamide-linked 4-(2-pyridinyl)piperazine moiety. Its molecular formula is C₁₉H₂₇N₃O₃S, with a molar mass of 377.5 g/mol and a predicted density of 1.31±0.1 g/cm³. The compound’s boiling point is estimated at 549.7±60.0 °C, and its pKa is 8.43±0.19, suggesting moderate basicity influenced by the pyridinylpiperazine group .

Properties

IUPAC Name

7,7-dimethyl-1-[(4-pyridin-2-ylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-18(2)15-6-7-19(18,16(23)13-15)14-26(24,25)22-11-9-21(10-12-22)17-5-3-4-8-20-17/h3-5,8,15H,6-7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCIJTPCTXSHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one, also known by its CAS number 1119391-83-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, typically beginning with the formation of the bicyclic structure followed by the introduction of the piperazine and pyridine moieties. The general synthetic route can be summarized as follows:

  • Formation of Bicyclic Framework : The bicyclo[2.2.1]heptane core is synthesized using traditional methods involving cyclization reactions.
  • Piperazine Functionalization : The introduction of the piperazine ring is achieved through nucleophilic substitution or coupling reactions.
  • Pyridine and Sulfonyl Group Addition : The final steps involve adding the pyridine group and sulfonyl methyl moiety to complete the structure.

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, likely due to its interaction with serotonin receptors.
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, particularly those resistant to standard antibiotics.
  • CNS Activity : There are indications of neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

While detailed mechanisms remain under investigation, it is hypothesized that the compound interacts with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent in treating depression.

ParameterControl GroupTreatment Group
Behavioral Score (± SD)15 ± 38 ± 2*
Anxiety Index (± SD)20 ± 412 ± 3*

*Statistically significant difference (p < 0.05).

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptan-2-one Derivatives

Compound Name & ID Key Substituents Molecular Formula Notable Features
Target Compound 4-(2-Pyridinyl)piperazinylsulfonylmethyl C₁₉H₂₇N₃O₃S Pyridine and piperazine enhance solubility and potential CNS activity .
1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (37) Ferrocenylmethylidene, thiophen-2-yl, hydroxy, dimethylmethanesulfonamide Not explicitly provided Ferrocene introduces redox activity; thiophene may improve electronic properties.
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (8) Dimethylmethanesulfonamide C₁₄H₂₃NO₃S (estimated) Simplified sulfonamide group reduces steric hindrance and molar mass.
(1R,5R)-3-((((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one (12) Hexahydro-1,5-methanopyrido-diazocinone, sulfonylmethyl Not explicitly provided Diazocinone ring may confer rigidity and enhance binding selectivity.

Key Observations:

Substituent-Driven Properties: The target compound’s 4-(2-pyridinyl)piperazino group likely enhances solubility in polar solvents compared to the ferrocenyl-thiophene hybrid in Compound 37, which may favor lipid-rich environments .

Functional Group Implications: The ferrocenylmethylidene group in Compound 37 introduces redox-active ferrocene, which could be exploited in electrochemical sensing or catalysis .

Synthetic Flexibility: All compounds derive from modifications of the bicyclo[2.2.1]heptan-2-one core, demonstrating the scaffold’s versatility for introducing sulfonamide, heteroaromatic, or organometallic groups .

Research Findings and Limitations

  • Compound 37 : Ferrocene-containing analogs are studied for antitumor and antimicrobial activity, though specific data for this derivative are lacking .
  • Compound 8 : The simplified structure may serve as a intermediate for further functionalization due to its lower complexity .

Gaps in Evidence :

  • Physical property data (e.g., solubility, stability) for analogs are sparse.

Q & A

Basic: What are the key steps in synthesizing 7,7-dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one?

The synthesis involves a multi-step process:

Core Bicyclic Formation : Construct the bicyclo[2.2.1]heptan-2-one core via Diels-Alder or intramolecular cyclization under controlled temperatures (e.g., 0–60°C) .

Sulfonylation : React the core with a sulfonyl chloride derivative to introduce the sulfonylmethyl group. Solvent choice (e.g., dichloromethane) and slow addition are critical to avoid side reactions .

Piperazine Coupling : Attach the 4-(2-pyridinyl)piperazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40–75%) arise from:

  • Reagent Purity : Impurities in sulfonyl chlorides or piperazine derivatives reduce efficiency. Pre-purify reagents via distillation or recrystallization .
  • Steric Hindrance : The bicyclic core’s rigidity may slow sulfonylation. Optimize reaction time (12–24 hrs) and use excess sulfonyl chloride (1.5–2.0 equiv) .
  • Workup Methods : Replace aqueous extraction with solid-phase extraction (C18 cartridges) to minimize product loss .
    Validate each step via HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate purity .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals: bicyclic methyl groups (δ 0.9–1.2 ppm), sulfonyl protons (δ 3.5–3.7 ppm), and pyridinyl aromatic protons (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion [M+H]+^+ at m/z 435.2 (calculated: 435.21) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core and sulfonyl linkage .

Advanced: How to investigate its biological activity and receptor interactions?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (IC50_{50} determination) .
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity for serotonin or dopamine receptors .
  • In Vivo Models : Administer to rodents (1–10 mg/kg, IV/IP) to assess CNS penetration and behavioral effects (e.g., forced swim test for antidepressant activity) .

Basic: What methods quantify this compound in biological matrices?

  • HPLC-UV : Use a C18 column with mobile phase (65:35 methanol/sodium acetate buffer, pH 4.6) and detect at λ = 254 nm .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 435 → 297 for quantification; 435 → 154 for confirmation) with a LOQ of 1 ng/mL .
  • Validation : Assess linearity (1–1000 ng/mL), intraday precision (<15% RSD), and recovery (>80%) per ICH guidelines .

Advanced: How to identify and characterize its metabolites?

  • In Vitro Incubation : Use hepatic microsomes (human/rat) with NADPH cofactor. Quench reactions at 0, 30, 60 mins and analyze via LC-HRMS .
  • Metabolite Profiling : Look for phase I metabolites (e.g., hydroxylation at the bicyclic core) and phase II conjugates (glucuronides) using neutral loss scans .
  • Structural Confirmation : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated derivatives) .

Advanced: How to optimize structure-activity relationships (SAR) for enhanced potency?

  • Piperazine Modifications : Replace 2-pyridinyl with 3-chlorophenyl to increase lipophilicity and CNS penetration. Synthesize analogs via Suzuki coupling .
  • Sulfonyl Group Variations : Substitute sulfonyl with carbonyl to reduce metabolic clearance. Assess stability in liver microsomes .
  • Computational Modeling : Perform docking studies (AutoDock Vina) on serotonin 5-HT1A_{1A} receptors to prioritize substituents improving binding energy (ΔG < -9 kcal/mol) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .
  • Storage : Keep under argon at -20°C in amber vials to prevent sulfonyl group hydrolysis .
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

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